molecular formula C23H26N4O4 B2355985 1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848673-70-1

1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Katalognummer: B2355985
CAS-Nummer: 848673-70-1
Molekulargewicht: 422.485
InChI-Schlüssel: YZAXJBCCNHTIOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core. This structure is substituted at position 1 with a 3-ethoxypropyl group and at position 2 with a 3,4,5-trimethoxyphenyl moiety. The imidazo[4,5-b]quinoxaline scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or DNA. The 3-ethoxypropyl substituent may enhance solubility compared to shorter alkyl chains, while the 3,4,5-trimethoxyphenyl group is structurally analogous to bioactive motifs found in anticancer agents (e.g., combretastatin analogs) .

Eigenschaften

IUPAC Name

3-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-5-31-12-8-11-27-22(15-13-18(28-2)20(30-4)19(14-15)29-3)26-21-23(27)25-17-10-7-6-9-16(17)24-21/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAXJBCCNHTIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[4,5-b]quinoxaline core with ethoxy and trimethoxy substituents. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 325.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler quinoxaline derivatives. The introduction of the ethoxy and trimethoxy groups is achieved through selective alkylation and functionalization methods.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. A study evaluating various quinoxaline derivatives found that compounds similar to 1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline demonstrated potent cytotoxic effects against several cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast adenocarcinoma)
    • NCI-H460 (non-small cell lung cancer)
    • SF-268 (CNS cancer)

The IC50 values for related quinoxaline compounds ranged from 0.01±0.0010.01\pm 0.001 to 0.06±0.008μg/mL0.06\pm 0.008\,\mu g/mL, indicating strong cytotoxicity compared to doxorubicin (a standard chemotherapy agent) .

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have shown promising antimicrobial activity. The same studies reported that these compounds effectively inhibited both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusHigh inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaLow inhibition

The dual activity as both anticancer and antimicrobial agents makes these compounds particularly valuable in therapeutic applications .

Case Studies

  • Case Study on Cytotoxicity : A detailed investigation involving the treatment of MCF-7 cells with the compound resulted in a significant reduction in cell viability, with observed morphological changes indicative of apoptosis.
  • Case Study on Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

The biological activity of 1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is believed to stem from its ability to interfere with cellular processes such as DNA replication and protein synthesis in cancer cells and pathogens. The presence of the imidazole ring enhances its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Imidazo[4,5-b]quinoxaline Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Reported Applications
Target Compound 3-Ethoxypropyl (1), 3,4,5-Trimethoxyphenyl (2) ~430 (estimated) Ether, methoxy, imidazo-quinoxaline Hypothesized anticancer/toxicity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl) analog Benzodioxin (1), Thiophene (2) 386.43 Benzodioxin, thiophene Research chemical (unpublished)
1-[(2-Methoxyphenyl)methyl]-3-Tosyl analog 2-Methoxybenzyl (1), Tosyl (3) ~500 (estimated) Sulfonamide, benzyl Kinase inhibition studies
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl] analog 4-Chlorophenylsulfonyl (3), CF3-phenyl (1) ~470 (estimated) Sulfonyl, halogen, CF3 Preclinical toxicology
5-(3-Methoxyphenyl)-8-cyclopropanecarboxamido analog Methoxyphenyl (5), Cyclopropane-carboxamide (8) ~450 (estimated) Cyclopropane, carboxamide DGAT inhibitor candidate

Key Observations

Substituent Effects on Bioactivity :

  • The 3,4,5-trimethoxyphenyl group (target compound) is associated with tubulin-binding activity in anticancer agents, whereas sulfonyl or halogenated substituents (e.g., ) are linked to enzyme inhibition or metabolic stability .
  • Thiophene and benzodioxin substituents (e.g., ) may alter π-π stacking interactions with biological targets compared to methoxy groups.

Synthetic Routes: Imidazo[4,5-b]quinoxalines are typically synthesized via oxidative cyclization of quinoxaline precursors or Pd-catalyzed cross-coupling reactions. For example, derivatives with cyclopropane moieties (e.g., ) require multi-step protocols involving cyclopropanation and amidation .

Toxicological Profiles: Compounds with unsubstituted imidazo[4,5-b]quinoxaline cores (e.g., heterocyclic amines, HCAs) are mutagenic and carcinogenic, as seen in cooked meat products . However, substitutions like 3-ethoxypropyl or sulfonamide groups may mitigate toxicity by altering metabolic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.